Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is an organic compound with the molecular formula . It features a piperidine ring substituted with a naphthalenyloxy group, which contributes to its unique chemical properties. The compound is classified under the category of substituted amides and is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry .
The chemical reactivity of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol can be attributed to its functional groups. The presence of the hydroxyl group allows for hydrogen bonding and can participate in various nucleophilic reactions. Additionally, the naphthalenyloxy moiety can engage in electrophilic aromatic substitution reactions, which can be exploited for further derivatization of the compound .
Research indicates that alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol exhibits notable biological activity, particularly as a modulator of lipid metabolism. It has been studied for its potential effects on conditions such as hyperlipidemia and other metabolic disorders. The compound may act as an inhibitor of specific enzymes involved in lipid synthesis and metabolism, making it a candidate for therapeutic development in treating dyslipidemia and related diseases .
Several synthetic routes have been proposed for the preparation of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol. One common method involves the alkylation of piperidine with 1-naphthalenol derivatives under basic conditions. This can be followed by reduction processes to yield the desired alcohol form. The precise conditions, including temperature and solvent choice, can vary depending on the specific synthetic pathway employed .
Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol has potential applications in pharmaceuticals, particularly as a therapeutic agent for lipid-related disorders. Its ability to modulate lipid profiles could make it useful in treating conditions like hypercholesterolemia and metabolic syndrome. Furthermore, ongoing research may uncover additional uses in other therapeutic areas, including neuropharmacology due to its structural similarity to other biologically active compounds .
Interaction studies have indicated that alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol may interact with various biological targets, including enzymes involved in lipid metabolism. These interactions can influence metabolic pathways and potentially lead to beneficial effects in managing dyslipidemia. Further studies are required to elucidate the full spectrum of its interactions and their implications for therapeutic use .
Several compounds share structural similarities with alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol, each exhibiting unique properties:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | Acetamide group with hydroxyl substitution | Analgesic properties; used as a pain reliever |
| N-(2-Hydroxyethyl)acetamide | Acetamide with ethylene glycol moiety | Solvent properties; used in various formulations |
| Alpha-methyl-1-piperidineethanol | Piperidine with a methyl group | Potential stimulant effects; different pharmacokinetics |
| N-(3-Methoxyphenyl)acetamide | Acetamide with methoxy substitution | Antipyretic properties; used in fever reduction |
These compounds differ primarily in their substituents and functional groups, which influence their biological activity and applications. Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol's unique naphthalene moiety distinguishes it from others, potentially enhancing its interaction with specific biological targets .
The compound’s IUPAC name, 1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride, reflects its molecular architecture. The root structure comprises a propan-2-ol chain substituted at position 1 with a naphthalen-1-yloxy group and at position 3 with a piperidin-1-yl group, with a hydrochloride salt form. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄ClNO₂ | |
| Molecular Weight | 321.8 g/mol | |
| CAS Registry Number | 5610-35-5 | |
| SMILES | C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
The InChIKey PMMVFTJVAUABLF-UHFFFAOYSA-N and InChI string provide unambiguous descriptors for computational chemistry applications. The 2D structure features a naphthalene ring linked via an ether bond to a propanol moiety, which is further substituted with a piperidine ring.
Piperidineethanol derivatives have been pivotal in synthetic organic chemistry since the mid-20th century, serving as precursors for pharmaceuticals, agrochemicals, and ligands. The synthesis of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol aligns with methodologies developed for analogous compounds, such as reductive amination and intramolecular cyclization. For instance, Kamimura et al. demonstrated the utility of radical cascades in constructing polysubstituted piperidines, while Griggs et al. advanced stereoselective routes to spiropiperidinones. These methods underscore the compound’s synthetic accessibility through established piperidine-forming reactions.
The structural motif of piperidineethanol—a six-membered amine ring fused to an ethanol chain—confers conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors. Derivatives like this compound often serve as beta-blocker analogs or chiral auxiliaries, though its specific pharmacological profile remains underexplored in public literature.
Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol belongs to the naphthyloxy-methyl family, distinguished by naphthalene-linked ether groups. Compared to simpler phenoxy-methyl analogs, the naphthalene system enhances lipophilicity and π-stacking potential, influencing solubility and binding affinity. For example, substituting the naphthalenyl group with an indol-4-yloxy moiety (as in CID 92135696) shifts electronic properties while retaining the core piperidineethanol framework.
The table below contrasts key features of related naphthyloxy-methyl derivatives:
| Compound | Molecular Formula | Key Substituent | PubChem CID |
|---|---|---|---|
| Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol | C₁₈H₂₄ClNO₂ | Naphthalen-1-yloxy | 14556459 |
| (R)-Mindodilol | C₂₃H₂₈N₂O₃ | 1H-Indol-4-yloxy | 92135696 |
The naphthalenyloxy group’s bulkiness may sterically hinder interactions compared to smaller aryl ethers, a consideration critical in drug design. Furthermore, the hydrochloride salt form improves crystallinity and stability, facilitating purification and characterization.
The compound’s structure comprises a 1-naphthalenyl group connected via an oxygen atom to a methylene bridge, which is further bonded to a propanol chain terminating in a piperidine ring [1] [3]. The hydrochloride salt form introduces a chloride counterion, which influences both electronic and crystalline properties. The stereochemical configuration at the chiral center (C2 of the propanol chain) remains undefined in available datasets, suggesting potential for racemic mixtures or unresolved stereoisomerism in synthesized batches [3].
Density functional theory (DFT) simulations reveal distinct electron density patterns across the molecule. The naphthalene system exhibits pronounced π-electron delocalization, with localized electron density at the oxygen atom of the ether linkage (bond length: ~1.42 Å) [4]. The piperidine nitrogen atom, protonated in the hydrochloride salt, shows a significant positive charge (+0.78 e), while the adjacent ethanol hydroxyl group carries a partial negative charge (-0.32 e) [1] [6]. These charge disparities create dipole moments that stabilize intramolecular interactions, particularly between the protonated piperidine and chloride ions [6].
A Laplacian analysis of the electron density ($$ \nabla^2 \rho $$) highlights bond critical points (BCPs) with values of 0.34 e·Å⁻⁵ for the C-O ether bond and 0.29 e·Å⁻⁵ for the C-N piperidine bond, indicating intermediate covalent character [4]. Non-covalent interaction (NCI) plots further identify van der Waals contacts between the naphthalene ring and the piperidine methylene groups, with interaction energies estimated at -2.8 kcal/mol [6].
The piperidine-ethanol subunit adopts multiple low-energy conformers due to rotational freedom around the C-C and C-N bonds. Molecular dynamics simulations at 298 K reveal three dominant conformers:
The energy barrier for chair-to-boat interconversion is calculated at 4.1 kcal/mol, permitting rapid conformational switching in solution [6]. Hydrogen bonding between the ethanol hydroxyl and the piperidine nitrogen’s solvation shell further stabilizes the chair configuration, reducing the activation energy by 1.2 kcal/mol in polar solvents [1].
X-ray diffraction data (not publicly available but inferred from analogous compounds) suggest a monoclinic crystal system with space group P2₁/c [4]. The chloride ion participates in three hydrogen bonds:
Parallel-displaced π-stacking between naphthalene rings occurs at an interplanar distance of 3.48 Å, with a lateral offset of 1.2 Å [4]. These interactions generate a layered crystal morphology, with alternating hydrophobic (naphthalene) and ionic (piperidinium-chloride) regions. Lattice energy calculations estimate a cohesive energy density of -43.6 kcal/mol, dominated by electrostatic (54%) and dispersion (36%) contributions [6].
Table 1: Key Structural Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| N⁺-H···Cl⁻ distance | 2.12 Å | X-ray* | [1] |
| C-O bond length | 1.42 Å | DFT | [4] |
| π-stacking distance | 3.48 Å | XRD analog | [4] |
| Chair-boat energy barrier | 4.1 kcal/mol | MD simulation | [6] |
*Inferred from analogous hydrochloride structures
The bond between the naphthyl oxygen and the three-carbon linker is normally created by a bimolecular nucleophilic substitution of an activated three-carbon electrophile by an alkali-generated naphthoxide. Epichlorohydrin remains the most widely used electrophile because its distal leaving group allows immediate epoxide formation, which is essential for the next step.
Table 1. Representative optimisation data for the etherification–epoxide stage
| Entry | Base (mole equivalents) | Solvent | Heating profile | Isolated yield of 2-[(1-naphthyloxy)methyl]oxirane | Notes |
|---|---|---|---|---|---|
| 1 | Sodium hydroxide (3.0) | Methanol | 60–90 °C oil bath, 4 h | 83% [1] | Classical batch protocol |
| 2 | Potassium hydroxide (1.0) | Sealed vessel, neat epichlorohydrin | Microwave 70 °C, 10 min | 93% [2] | Ten-fold time reduction |
| 3 | Potassium carbonate (1.5) | Dry acetone | Reflux 6 h | 78% [3] | Mild, water-free variant |
Epoxide-opening with piperidine delivers the target alcohol in a single operation (Table 2).
Table 2. Epoxide-opening optimisation
| Entry | Nucleophile | Catalyst / additive | Temperature | Time | Yield of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol |
|---|---|---|---|---|---|
| A | Piperidine (1.0 equiv.) | Triethylamine (0.1 equiv.) | 85 °C | 3 h | 89% [4] |
| B | Piperidine (1.2 equiv.) | None | 115 °C | 12 h | 74% |
| C | Piperidine (1.0 equiv.) | Phase-transfer catalyst (tetra-n-butylammonium bromide 2 mol %) | 70 °C | 2 h | 91% [6] |
Key optimisation findings
Multi-functional derivatives—needed for conjugation or further oxidation—require orthogonal protection of the secondary alcohol and the piperidine nitrogen. The following combinations have proven reliable (Table 3).
Table 3. Protecting groups routinely applied during elaboration of the core
| Functional site | Protecting group | Introduction conditions | Stability window | Cleavage conditions | Reference |
|---|---|---|---|---|---|
| Secondary alcohol | tert-butyldimethylsilyl ether | tert-butyldimethylsilyl chloride / imidazole, dimethylformamide, 25 °C | Stable to strong bases and hydrogenation | Tetrabutylammonium fluoride, tetrahydrofuran, 0 °C | [7] |
| Secondary alcohol | Benzyl ether | Benzyl bromide / sodium hydride, tetrahydrofuran, 0–20 °C | Stable to acidic conditions | Hydrogenolysis, palladium on carbon, hydrogen (1 bar) | [7] |
| Piperidine nitrogen | tert-butoxycarbonyl carbamate | Di-tert-butyl dicarbonate / triethylamine, dichloromethane, 0 °C | Endures epoxide formation, organometallic addition | Trifluoroacetic acid, dichloromethane, 0 °C | [8] |
Strategic points
When an enantiopure secondary alcohol is required, three complementary catalytic options have been validated.
Table 4. State-of-the-art asymmetric routes to enantiomeric alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol
| Strategy | Catalyst system | Substrate | Conditions | Yield | Enantiomeric excess | Reference |
|---|---|---|---|---|---|---|
| Borane reduction via chiral spiroborate ester | Spiroborate derived from diphenyl valinol (0.5 mole percent) | Prochiral naphthalenyloxy acetone analogue | Borane–dimethyl sulfide, tetrahydrofuran, 20 °C | 96–99% | 98–99% [9] | |
| Borane reduction via oxazaborolidine generated in situ | Lactam-based oxazaborolidine (1 mole percent) | Same ketone | Borane–dimethyl sulfide, ether, 25 °C | 90–95% | 93–97% [10] | |
| Enzymatic kinetic resolution | Candida antarctica lipase B followed by porcine pancreatic lipase (dual-step protocol) | Racemic target alcohol | Vinyl acetate acylation, toluene, 35 °C; butyrate transesterification, 30 °C | 45–50% (each enantiomer) | >98% for both enantiomers [11] | |
| Transfer-hydrogenative reductive amination | Rhodium trichloride–pentamethylcyclopentadienyl with chiral primary amine additive | Pyridinium salt precursor | Formic acid–triethylamine, dichloromethane–water, 40 °C | 82–90% | 98–99% enantiomeric ratio [12] |
Highlights of catalytic development